molecular formula C6H8N2O3 B2377815 2-(Aminomethyl)-4-methyl-1,3-oxazole-5-carboxylic acid CAS No. 851510-27-5

2-(Aminomethyl)-4-methyl-1,3-oxazole-5-carboxylic acid

Cat. No.: B2377815
CAS No.: 851510-27-5
M. Wt: 156.141
InChI Key: MRNKZFDDZUSDMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Aminomethyl)-4-methyl-1,3-oxazole-5-carboxylic acid is a heterocyclic compound that features an oxazole ring substituted with an aminomethyl group at the 2-position, a methyl group at the 4-position, and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4-methyl-1,3-oxazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from 2-(aminomethyl)-4-methyl-1,3-oxazole, the carboxylation can be achieved using carbon dioxide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4-methyl-1,3-oxazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxylic acid to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can produce alcohol derivatives.

Scientific Research Applications

2-(Aminomethyl)-4-methyl-1,3-oxazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-4-methyl-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)-4-methyl-1,3-oxazole: Lacks the carboxylic acid group, which affects its reactivity and applications.

    4-Methyl-1,3-oxazole-5-carboxylic acid: Lacks the aminomethyl group, which influences its biological activity.

    2-(Aminomethyl)-1,3-oxazole-5-carboxylic acid: Lacks the methyl group, which can alter its chemical properties.

Uniqueness

2-(Aminomethyl)-4-methyl-1,3-oxazole-5-carboxylic acid is unique due to the presence of all three functional groups (aminomethyl, methyl, and carboxylic acid) on the oxazole ring

Properties

IUPAC Name

2-(aminomethyl)-4-methyl-1,3-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-3-5(6(9)10)11-4(2-7)8-3/h2,7H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNKZFDDZUSDMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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